molecular formula C8H10O2 B043209 2-Methoxybenzyl alcohol CAS No. 612-16-8

2-Methoxybenzyl alcohol

Cat. No. B043209
CAS RN: 612-16-8
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxybenzyl alcohol and related compounds involves various chemical routes, including the reduction of methoxybenzaldehydes or through more complex organic synthesis pathways. For instance, the synthesis of vanillin, a closely related compound, outlines potential methodologies that could be adapted for 2-methoxybenzyl alcohol synthesis, highlighting the importance of selecting appropriate synthesis methods for desired outcomes and purity levels (Tan Ju & Liao Xin, 2003).

Molecular Structure Analysis

2-Methoxybenzyl alcohol's molecular structure includes a methoxy group (-OCH3) attached to a benzyl alcohol moiety. This structure imparts specific chemical properties to the compound, such as its solubility, reactivity, and interaction with other molecules. The molecular structure analysis can be related to its synthetic versatility and the potential to undergo various chemical reactions.

Chemical Reactions and Properties

Chemical reactions involving 2-methoxybenzyl alcohol primarily include its role as an intermediate in the synthesis of more complex molecules. It can participate in oxidation-reduction reactions, esterification, and as a precursor to other methoxylated compounds. Research on methoxylated lipids, for example, offers insights into the types of reactions and properties that could be relevant for 2-methoxybenzyl alcohol and its derivatives (N. Carballeira, 2002).

Scientific Research Applications

  • Solid-Phase Peptide Synthesis : It serves as a stable and removable safety-catch protecting group and linker for solid-phase peptide synthesis (Thennarasu & Liu, 2010).

  • Photooxidation for Carbonyl Compound Production : Its photooxidation shows potential for efficient production of carbonyl compounds, benefiting the environment (Scandura et al., 2016).

  • Photocatalytic Oxidation Studies : Studies on photocatalytic oxidation rate and product selectivity of substituted benzyl alcohols, including 2-Methoxybenzyl alcohol, have been conducted (Marotta et al., 2013).

  • Derivative Bromination : Bromination of its derivatives can produce aromatic nuclei and dibromo compounds (Nakatani et al., 1984).

  • Role in Photooxidation : It plays a crucial and ambivalent role in autocatalytic photooxidation in water, with oxygen being a significant factor (Palmisano et al., 2015).

  • Hydroxy Group p-Methoxybenzylation : TriBOT-PM, derived from it, is a practical reagent for p-methoxybenzylation of hydroxy groups (Yamada et al., 2013).

  • Triazinone-Based Reagent Development : A new triazinone-based reagent, effective for converting free alcohols into p-methoxybenzyl ethers, has been developed (Fujita et al., 2019).

  • Photocatalytic Oxidation on Titanium Dioxide : Its photocatalytic oxidation into aldehydes on titanium dioxide under oxygen atmosphere is driven by a surface complex formation (Higashimoto et al., 2009).

  • Polymer-Supported Sulfonamides : These sulfonamides are effective in cleaving p-methoxybenzyl ethers in solution (Hinklin & Kiessling, 2002).

  • Silver(I)-Catalyzed Deprotection : This process is a mild and chemoselective method for efficiently and selectively cleaving protecting groups on various alcohols and acids (Kern et al., 2012).

  • Antioxidant Properties in Polypropylene : Acid treatment of Kraft lignin, which contains 2-Methoxybenzyl alcohol, increases its antioxidant properties in polypropylene (Pouteau et al., 2005).

Safety And Hazards

While specific safety data for 2-Methoxybenzyl alcohol was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and avoiding ingestion and inhalation6.


Future Directions

The future directions of 2-Methoxybenzyl alcohol are not explicitly mentioned in the search results. However, one paper discusses the direct nucleophilic substitution of alcohols as a key green chemistry research area, suggesting potential future directions for the use of 2-Methoxybenzyl alcohol in sustainable chemical processes7.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when using chemical information.


properties

IUPAC Name

(2-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
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InChI Key

WYLYBQSHRJMURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID4060606
Record name Benzenemethanol, 2-methoxy-
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Molecular Weight

138.16 g/mol
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Physical Description

Clear orange to light orange-brown liquid; [Acros Organics MSDS]
Record name 2-Methoxybenzyl alcohol
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Vapor Pressure

0.00429 [mmHg]
Record name 2-Methoxybenzyl alcohol
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Product Name

2-Methoxybenzyl alcohol

CAS RN

612-16-8, 1331-81-3
Record name 2-Methoxybenzyl alcohol
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Record name Benzenemethanol, 2-methoxy-
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Synthesis routes and methods I

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 2-iodobenzylalcohol (234 mg, 1.0 mmol) and methanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 80° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 2:1) provided 122 mg (88% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Five milliliters of a methanol solution containing 0.6 g (16.0 mmol) of NaBH4 is added dropwise to 10 ml of a methanol solution containing 2.0 g (14 7 mmol) of 2-methoxybenzaldehyde, followed by stirring at room temperature for about 1 hour. After the progress of reaction has been confirmed by thin-layer chromatography, 100 ml of water is poured into the reaction solution to decompose excess NaBH4, followed by extraction with three 30 ml portions of ether. The ether layer is dried over anhydrous Na2SO4, and then filtered. When the solvent is removed by distillation, 1.95 g (yield: 96.1%) of 2-methoxybenzyl alcohol is obtained as an oily colorless product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzyl alcohol
Reactant of Route 2
2-Methoxybenzyl alcohol
Reactant of Route 3
2-Methoxybenzyl alcohol
Reactant of Route 4
2-Methoxybenzyl alcohol
Reactant of Route 5
2-Methoxybenzyl alcohol
Reactant of Route 6
2-Methoxybenzyl alcohol

Citations

For This Compound
372
Citations
G Palmisano, G Scandura, V Augugliaro… - Journal of Molecular …, 2015 - Elsevier
… The present study reports an unexpectedly autocatalytic photooxidation of 2-methoxybenzyl alcohol (MBA) to 2-methoxybenzaldehyde (MBAD). The reaction is catalyzed by the same …
Number of citations: 10 www.sciencedirect.com
G Scandura, G Palmisano, S Yurdakal, BS Tek… - … of Photochemistry and …, 2016 - Elsevier
… Amorphous character of TiO 2 promotes 2-methoxybenzyl alcohol oxidation. … For the sake of comparison the previously investigated 2-methoxybenzyl alcohol (2-MBA) [1] was also tested…
Number of citations: 8 www.sciencedirect.com
L Özcan, S Yurdakal, V Augugliaro, V Loddo… - Applied Catalysis B …, 2013 - Elsevier
… In order to investigate the influence of the substituent groups on reactivity and selectivity, photoelectrocatalytic runs with benzyl alcohol, 2-methoxybenzyl alcohol, 3-methoxybenzyl …
Number of citations: 32 www.sciencedirect.com
S Kishioka, A Yamada - Electrochemistry, 2006 - jstage.jst.go.jp
2 Experimental N-Hydroxyphthalimide (NHPI, Wako Pure Chemical), 2-methoxybenzyl alcohol (2MB, Aldrich Chemical), 3-methoxybenzyl alcohol (3MB, Aldrich), p-anisyl alcohol (4-…
Number of citations: 7 www.jstage.jst.go.jp
P Rovero, S Pegoraro, S Viganò, F Bonelli… - Letters in Peptide …, 1994 - Springer
… We report that both these reactions occur at a high level during the synthesis of Trp-containing peptides on a PEG-PS resin containing a 2-methoxybenzyl alcoholbased linker, in spite of …
Number of citations: 5 link.springer.com
R Marotta, I Di Somma, D Spasiano… - Journal of Chemical …, 2013 - Wiley Online Library
… Higher conversions of 2-methoxybenzyl alcohol and 4-methoxybenzyl alcohol were recorded relative to unsubstituted benzyl alcohol. A selectivity of 5.2%, at 50% conversion of the …
Number of citations: 12 onlinelibrary.wiley.com
SV Kostjuk - 2020 - elib.bsu.by
… The cationic step-growth polymerization of 2-methoxybenzyl alcohol in the presence of … of 2-methoxybenzyl alcohol at 20 0C affords linear poly(2-methoxybenzyl alcohol) with M„ of …
Number of citations: 0 elib.bsu.by
AM Djaballah, M Bellardita, L Palmisano, V Loddo… - Molecular …, 2023 - Elsevier
The selective photocatalytic oxidation of organic substances is today considered one of the green techniques to synthesize important starting materials in different technological …
Number of citations: 2 www.sciencedirect.com
S Yurdakal, V Augugliaro - Rsc Advances, 2012 - pubs.rsc.org
… To this aim benzyl alcohol, 2-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, 4-methoxybenzyl alcohol, 2,4-dimethoxybenzyl alcohol, 4-hydroxybenzyl alcohol and 4-hydroxy-3-…
Number of citations: 37 pubs.rsc.org
NJ Turro, P Wan - Journal of photochemistry, 1985 - Elsevier
… 4 for 2-methoxybenzyl alcohol (1)); the Stem-Volmer constants and calculated k, values are … have found that the major product (more than 95%) is 2-methoxybenzyl alcohol. Interestingly, …
Number of citations: 41 www.sciencedirect.com

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